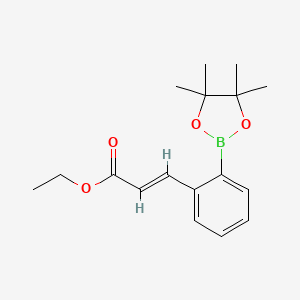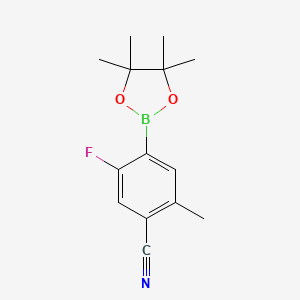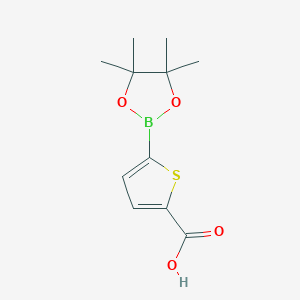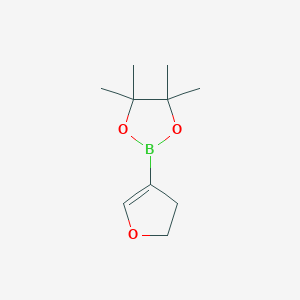
(E)-methyl 3-(2,5-difluorophenyl)acrylate
Overview
Description
“(E)-methyl 3-(2,5-difluorophenyl)acrylate” is a chemical compound with the CAS Number: 1007862-01-2. Its molecular formula is C10H8F2O2 and it has a molecular weight of 198.17 . It is typically stored at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a methyl ester group attached to a 2,5-difluorophenyl group via an acrylate (propenoate) linkage . The InChI code for this compound is 1S/C10H8F2O2/c1-14-10(13)5-2-7-6-8(11)3-4-9(7)12/h2-6H,1H3/b5-2+ .Physical and Chemical Properties Analysis
“this compound” is a white to yellow solid . It has a molecular weight of 198.17 . Unfortunately, specific physical properties such as melting point, boiling point, and solubility were not available in the sources I found .Scientific Research Applications
Polymer Synthesis and Properties
(E)-methyl 3-(2,5-difluorophenyl)acrylate has been utilized in the synthesis of various polymers. For example, photo-cross-linkable polymers were synthesized for corrosion inhibition of mild steel in hydrochloric acid medium (Baskar et al., 2014). Additionally, copolymers of 3,5-dimethylphenyl methacrylate and glycidyl methacrylate were synthesized and characterized, highlighting their potential in various applications (Vijayanand et al., 2002).
Environmental Applications
The compound has been explored for environmental applications. For instance, the removal of methyl acrylate (a related compound) was studied using ceramic-packed biotrickling filters, demonstrating its potential in waste gas treatment (Hao Wu et al., 2016).
Chemical and Physical Properties
Studies on the chemical and physical properties of related acrylate compounds have been conducted. For example, the cloud-point pressure curves of ethene/poly[ethylene-co-((meth)acrylic acid)] mixtures were investigated, providing insights into the interactions and behavior of these materials under varying conditions (Buback & Latz, 2003).
Catalysis and Reaction Mechanisms
The use of this compound in catalysis and reaction mechanisms has also been explored. Mechanistic investigations into the cyclopropanation of electron-deficient alkenes with ethyl diazoacetate using cobalt catalysts have been performed (Chirila et al., 2018).
Bioorganic and Medicinal Chemistry
In bioorganic and medicinal chemistry, the design and synthesis of compounds with acrylate structures have been investigated for potential therapeutic applications. For example, the synthesis and biological evaluation of (E)-3-(4-methanesulfonylphenyl)-2-(aryl)acrylic acids as dual inhibitors of cyclooxygenases and lipoxygenases highlight the relevance in drug discovery (Moreau et al., 2006).
Safety and Hazards
Properties
IUPAC Name |
methyl (E)-3-(2,5-difluorophenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O2/c1-14-10(13)5-2-7-6-8(11)3-4-9(7)12/h2-6H,1H3/b5-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWDJYEPPOANSLI-GORDUTHDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=C(C=CC(=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=C(C=CC(=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[4-(Ethoxycarbonyl)-3-fluorophenyl]phenol](/img/structure/B1422133.png)




![Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B1422144.png)




![2',3'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1422153.png)

